molecular formula C15H14O B12601108 3-Ethenyl-2-methoxy-1,1'-biphenyl CAS No. 640771-56-8

3-Ethenyl-2-methoxy-1,1'-biphenyl

Cat. No.: B12601108
CAS No.: 640771-56-8
M. Wt: 210.27 g/mol
InChI Key: WAAOZAIMINYLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-2-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethenyl group (vinyl group) and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-2-methoxy-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Substitution Reaction: A methoxy group is introduced at the 2-position of the biphenyl ring through a nucleophilic substitution reaction.

    Vinylation: The ethenyl group is then introduced at the 3-position using a vinylation reaction, often involving palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Yields ethyl-substituted biphenyl derivatives.

    Substitution: Results in various functionalized biphenyl compounds depending on the substituent introduced.

Scientific Research Applications

3-Ethenyl-2-methoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-ethenyl-2-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    3-Ethenylbiphenyl: Does not have the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-4’-vinylbiphenyl: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.

Uniqueness

3-Ethenyl-2-methoxy-1,1’-biphenyl is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis, research, and industry.

Properties

CAS No.

640771-56-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-ethenyl-2-methoxy-3-phenylbenzene

InChI

InChI=1S/C15H14O/c1-3-12-10-7-11-14(15(12)16-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3

InChI Key

WAAOZAIMINYLBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.